molecular formula C10H15N2O7P B12063164 [(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate

[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate

Cat. No.: B12063164
M. Wt: 306.21 g/mol
InChI Key: WVNRRNJFRREKAR-UHFFFAOYSA-N
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Description

3-Deoxy-5-thymidylic Acid is a derivative of thymidine, a nucleoside that is a building block of DNA. This compound is characterized by the absence of a hydroxyl group at the 3 position of the ribose sugar and a phosphate group at the 5 position. It plays a crucial role in various biochemical processes and has significant implications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-5-thymidylic Acid typically involves the selective removal of the hydroxyl group at the 3` position of thymidine. This can be achieved through various chemical reactions, including reduction and substitution reactions. Common reagents used in these reactions include strong reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.

Industrial Production Methods: Industrial production of 3-Deoxy-5-thymidylic Acid often employs large-scale chemical synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic processes and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Deoxy-5-thymidylic Acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide (NaN3) in polar aprotic solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-Deoxy-5-thymidylic Acid can yield various oxidized derivatives, while reduction can produce fully reduced forms of the compound.

Scientific Research Applications

3-Deoxy-5-thymidylic Acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of various nucleoside analogs and as a reagent in chemical reactions.

    Biology: It serves as a tool for studying DNA synthesis and repair mechanisms, as well as for investigating the role of nucleosides in cellular processes.

    Medicine: It is explored for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is utilized in the production of pharmaceuticals and as a component in biochemical assays and diagnostic kits.

Mechanism of Action

The mechanism of action of 3-Deoxy-5-thymidylic Acid involves its incorporation into DNA during replication. Due to the absence of the hydroxyl group at the 3` position, it acts as a chain terminator, preventing further elongation of the DNA strand. This property makes it a valuable tool in studying DNA synthesis and as a potential therapeutic agent in antiviral and anticancer treatments.

Molecular Targets and Pathways: 3-Deoxy-5-thymidylic Acid primarily targets DNA polymerases, the enzymes responsible for DNA synthesis. By inhibiting these enzymes, it disrupts the replication process, leading to the termination of DNA strand elongation.

Comparison with Similar Compounds

    Thymidine: The parent compound of 3-thymidylic Acid, containing a hydroxyl group at the 3` position.

  • 2-Deoxy-5-methyluridine: A similar nucleoside analog with a methyl group at the 5` position.
  • 3-Azido-3-deoxythymidine (AZT): A nucleoside analog used as an antiretroviral drug.

Uniqueness: 3-Deoxy-5-thymidylic Acid is unique due to its specific structural modification, which imparts distinct biochemical properties. Unlike thymidine, it lacks the hydroxyl group at the 3` position, making it a potent chain terminator in DNA synthesis. This property distinguishes it from other nucleoside analogs and highlights its potential in scientific research and therapeutic applications.

Properties

IUPAC Name

[5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N2O7P/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(19-8)5-18-20(15,16)17/h4,7-8H,2-3,5H2,1H3,(H,11,13,14)(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNRRNJFRREKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N2O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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